(2R,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
(2R,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17-,18+,20+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOLQCCYGBOTL-XBQDJRHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride , commonly referred to by its CAS number 2504950-56-3, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Molecular Formula : C23H34Cl2N4O3S
Molecular Weight : 517.52 g/mol
IUPAC Name : (2R,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride
Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. It functions as a PROTAC (Proteolysis Targeting Chimera) , which selectively degrades target proteins associated with oncogenic pathways. This mechanism is particularly effective in targeting proteins that are traditionally considered "undruggable" due to their structure or function.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties:
- Cell Line Studies : The compound was tested against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). Results indicated an IC50 value of approximately 4.37 ± 0.7 μM for HepG-2 and 8.03 ± 0.5 μM for A-549 cells, showcasing its potency compared to standard chemotherapeutic agents like cisplatin .
- Mechanistic Insights : The antitumor effects are believed to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer cell survival and growth .
Other Biological Activities
In addition to its antitumor effects, preliminary data suggest that this compound may possess:
- Anti-inflammatory properties : Potential modulation of inflammatory cytokines.
- Antimicrobial activity : Initial screenings indicate possible efficacy against certain bacterial strains.
Table 1: Summary of Biological Activities
Scientific Research Applications
Targeted Protein Degradation
One of the primary applications of this compound is in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The compound serves as a ligand for the von Hippel-Lindau (VHL) E3 ligase, facilitating the recruitment of this ligase to target proteins for ubiquitination and subsequent degradation .
Cancer Research
In cancer research, the compound has been shown to mediate the degradation of oncogenic proteins such as c-ABL and BCR-ABL, which are implicated in various cancers including chronic myeloid leukemia (CML). By targeting these proteins for degradation, the compound holds potential for developing effective cancer therapies that can overcome resistance mechanisms associated with traditional treatments .
Case Study 1: Efficacy in Degrading Oncogenic Proteins
A study published in Nature Communications demonstrated that PROTACs utilizing this compound effectively degraded BCR-ABL in cellular models. The research highlighted that treatment with these PROTACs led to a significant reduction in cell viability and proliferation in BCR-ABL-positive cell lines, suggesting a promising therapeutic approach for CML .
| Study Reference | Target Protein | Result |
|---|---|---|
| Nature Communications | BCR-ABL | Significant degradation and reduced cell viability |
Case Study 2: Mechanistic Insights into VHL Recruitment
Research published in Cell Chemical Biology explored the mechanism by which this compound recruits VHL to target proteins. The study utilized biophysical methods to elucidate the binding interactions between the ligand and VHL, providing insights into optimizing PROTAC design for enhanced efficacy .
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Cell Chemical Biology | Biophysical assays | Detailed binding interactions between ligand and VHL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, particularly those in European patent applications and PROTAC-related research. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Hydrochloride salt formation addresses solubility limitations observed in free-base analogs like (2S,4R)-N-benzyl derivatives .
Stereochemical Impact :
- The (2R,4S) configuration distinguishes the compound from (2S,4R) isomers, which exhibit different spatial orientations of the hydroxy and carboxamide groups. This difference could alter interactions with enzymatic pockets .
Bioactivity Trends: Compounds with 4-methylthiazole moieties consistently show stronger E3 ligase binding than oxazole or imidazole analogs, as thiazole’s sulfur atom participates in critical van der Waals interactions . Amino vs. Benzamido Substitutions: Free amino groups (as in the target compound) enable stronger hydrogen bonding, whereas benzamido derivatives exhibit reduced proteolytic activity due to steric hindrance .
Research Implications
- The target compound’s structural refinements (e.g., phenethyl group, hydrochloride salt) position it as a promising candidate for PROTAC development, particularly in oncology.
- Comparative data suggest that even minor stereochemical or substituent changes significantly alter pharmacokinetic and pharmacodynamic profiles.
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine backbone is synthesized via a stereoselective cyclization reaction. Starting from (2R,4S)-4-hydroxyproline derivatives, the amino group is protected using tert-butoxycarbonyl (BOC) to avoid unwanted side reactions. Subsequent coupling with (S)-2-amino-3,3-dimethylbutanoic acid is achieved via mixed anhydride or carbodiimide-mediated activation.
Reaction Conditions:
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Coupling Agent: Dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature: 0–25°C, 4–12 hours.
Stereochemical Control and Deprotection
Enantioselective Hydrogenation
To preserve the (2R,4S) configuration, catalytic hydrogenation is performed using chiral catalysts such as (R)-DTBM-SegPhos/Pd. This step reduces double bonds in intermediates while maintaining >99% ee.
Critical Parameters:
BOC Deprotection and Hydrochloride Formation
The BOC group is removed using HCl/dioxane (4 M) at 20°C for 3 hours, followed by precipitation of the hydrochloride salt.
Data Table 1: Deprotection and Salt Formation
| Parameter | Value | Source |
|---|---|---|
| HCl Concentration | 4 M in dioxane | |
| Reaction Time | 3 hours | |
| Temperature | 20°C | |
| Final Yield | 99.87% | |
| Purity (HPLC) | >98% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via reverse-phase HPLC (C18 column) using acetonitrile/water gradients (5–30% over 20 minutes).
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, BOC), 2.80–2.87 (m, 1H), 3.15–3.28 (m, 1H), 4.56–4.67 (m, 1H), 7.42–7.58 (d, 1H, thiazole).
Industrial-Scale Considerations
Cost-Effective Modifications
Yield Optimization Strategies
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Continuous Flow Reactors: Improve mixing and reduce reaction time by 40%.
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In-Line Analytics: FTIR monitors reaction progress in real time.
Challenges and Solutions
Racemization Mitigation
Racemization at the 4-hydroxy position is minimized by:
Q & A
Q. What are the key considerations in synthesizing this compound to ensure high enantiomeric purity?
To achieve high enantiomeric purity, researchers must:
- Use chiral auxiliaries or catalysts during asymmetric synthesis to control stereochemistry at the (2R,4S) and (S)-configured centers .
- Employ protecting groups (e.g., tert-butoxycarbonyl [Boc]) for the amine and hydroxyl functionalities to prevent racemization during reaction steps .
- Monitor reaction conditions (temperature, solvent polarity) to minimize epimerization, particularly at the 4-hydroxy-pyrrolidine moiety .
- Validate purity via chiral HPLC with mobile phases containing tetrabutylammonium hydroxide, adjusted to pH 5.5 for optimal resolution .
Q. Which analytical techniques are most effective for assessing purity, and how are they validated?
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and mobile phases combining methanol, water, and phosphate buffers. Validate via system suitability tests (peak symmetry, resolution >2.0) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 1103.42 for related PROTAC analogs) and detects impurities ≥98% purity .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies structural integrity, with attention to coupling constants (e.g., J-values for pyrrolidine protons) to confirm stereochemistry .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without destabilizing the 4-methylthiazole or pyrrolidine groups .
- Adjust pH to 6.5–7.4 using phosphate-buffered saline (PBS) to maintain protonation of the amine and carboxylamide functionalities .
Advanced Research Questions
Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models?
- Conduct pharmacokinetic studies to assess metabolic stability (e.g., cytochrome P450 interactions) and bioavailability. Isotopic labeling (e.g., deuterated analogs) can track metabolite formation .
- Evaluate protein binding using equilibrium dialysis to identify serum albumin interactions that reduce free drug concentrations in vivo .
- Use genetically modified models (e.g., CRISPR-edited cell lines) to confirm target specificity and rule out off-target effects from the 4-methylthiazol-5-yl group .
Q. How can structural modifications improve binding affinity to the target protein while minimizing off-target interactions?
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Proteolysis-targeting chimeras (PROTACs) : Co-crystallize the compound with E3 ligases (e.g., VHL) and target proteins to confirm ternary complex formation .
- Transcriptomic profiling : RNA-seq or CRISPR screens can identify downstream pathways affected by the compound, particularly those linked to the 4-methylthiazole moiety’s bioactivity .
- Cryo-EM : Resolve binding conformations at near-atomic resolution, focusing on the hydroxy-pyrrolidine and carboxamide groups’ orientation .
Methodological Notes for Data Contradictions
- Impurity interference : If bioactivity varies between batches, re-analyze samples via LC-MS to detect trace impurities (e.g., diastereomers) that co-elute under standard conditions .
- pH-dependent stability : Re-test compound stability across pH 4–9 to identify degradation products (e.g., hydrolysis of the carboxamide bond) that may skew in vivo results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
